molecular formula C10H14O2S B1610769 1,4-Dimethoxy-2-ethylthiobenzene CAS No. 24920-39-6

1,4-Dimethoxy-2-ethylthiobenzene

Cat. No.: B1610769
CAS No.: 24920-39-6
M. Wt: 198.28 g/mol
InChI Key: NOJIAOYXQOQUSJ-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-ethylthiobenzene is a substituted benzene derivative featuring two methoxy (-OCH₃) groups at the 1,4-positions and an ethylthio (-SCH₂CH₃) group at the 2-position. This compound belongs to a class of organosulfur derivatives, where the ethylthio group introduces unique electronic and steric properties. Such compounds are often utilized as intermediates in organic synthesis, particularly in pharmaceuticals and materials science, due to their ability to modulate reactivity and solubility .

Properties

CAS No.

24920-39-6

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

2-ethylsulfanyl-1,4-dimethoxybenzene

InChI

InChI=1S/C10H14O2S/c1-4-13-10-7-8(11-2)5-6-9(10)12-3/h5-7H,4H2,1-3H3

InChI Key

NOJIAOYXQOQUSJ-UHFFFAOYSA-N

SMILES

CCSC1=C(C=CC(=C1)OC)OC

Canonical SMILES

CCSC1=C(C=CC(=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Alkylthio Chain Length

  • 1,4-Dimethoxy-2-[(3-methylbutyl)thio]benzene (CAS: 857954-59-7): This analog replaces the ethylthio group with a bulkier 3-methylbutylthio (-SCH₂CH(CH₂CH₃)₂) substituent. However, steric hindrance from the branched chain may reduce reactivity in electrophilic substitution reactions .
Property 1,4-Dimethoxy-2-ethylthiobenzene 1,4-Dimethoxy-2-[(3-methylbutyl)thio]benzene
Substituent -SCH₂CH₃ -SCH₂CH(CH₂CH₃)₂
Lipophilicity (LogP) Moderate Higher
Steric Hindrance Low High

Functional Group Variations: Hydroxyl vs. Methoxy/Thio

  • 1,4-Thiobenzene (1,4-Dihydroxybenzene derivatives): Compounds like 1,4-dihydroxybenzene (hydroquinone) or its sulfur analogs (e.g., 1,4-thiobenzene) lack methoxy and ethylthio groups. Hydroxyl (-OH) groups are strongly electron-donating and acidic (pKa ~10), whereas methoxy groups are less acidic (pKa ~15–20) but more electron-donating via resonance. The ethylthio group (-S-) is less polarizable than hydroxyl, contributing to reduced hydrogen-bonding capacity but enhanced stability under acidic conditions .

Fused-Ring Systems vs. Simple Substituted Benzenes

  • Dibenzo-1,4-dioxin Derivatives :
    Compounds such as 2,3,7-trichloro-8-nitrodibenzo(b,e)(1,4)dioxine () feature fused aromatic systems, which confer rigidity and extended conjugation. These systems exhibit distinct electronic properties (e.g., lower band gaps) compared to this compound, making them suitable for applications in materials science. However, their synthesis is more complex, often requiring multi-step cyclization and halogenation .

Heterocyclic vs. Aliphatic Sulfur Substituents

  • 1,4-Di(thiophen-2-yl)benzene :
    This compound () replaces the ethylthio group with thiophene rings, introducing aromatic heterocycles. Thiophene’s electron-rich nature enhances π-conjugation, making it favorable for optoelectronic applications. In contrast, the aliphatic ethylthio group in this compound offers greater flexibility and simpler synthetic routes .
Property This compound 1,4-Di(thiophen-2-yl)benzene
Conjugation Limited Extended (π-conjugated)
Synthetic Complexity Moderate High (requires Stille coupling)
Application Pharmaceuticals, intermediates Organic electronics

Key Research Findings and Trends

Electronic Effects :
Methoxy groups dominate the electronic profile of this compound, directing electrophilic substitution to the 3- and 5-positions. The ethylthio group’s moderate electron-donating capacity further stabilizes intermediates but is less influential than methoxy .

Solubility and Reactivity : Compared to hydroxylated analogs (e.g., 1,4-thiobenzene), the methoxy and ethylthio groups reduce polarity, enhancing solubility in organic solvents. However, the absence of fused rings (as in dibenzo-dioxins) limits applications requiring extended conjugation .

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